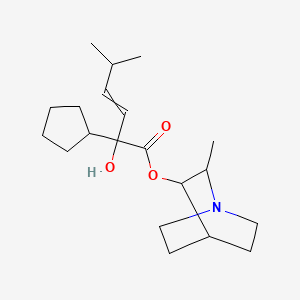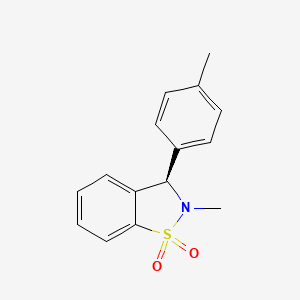
(R)-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide is a compound belonging to the class of benzisothiazoles. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group and a p-tolyl group attached. The 1,1-dioxide indicates the presence of two oxygen atoms bonded to the sulfur atom in the isothiazole ring, giving it unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with a carbonyl compound, followed by oxidation to introduce the sulfone group. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization and subsequent oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
化学反应分析
Types of Reactions
®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
科学研究应用
®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
作用机制
The mechanism of action of ®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
1,2,3-Benzothiadiazine-1,1-dioxide: Used as diuretic and antihypertensive agents.
1,2,5-Thiadiazole-1,1-dioxide: Studied for its anti-inflammatory activities.
Uniqueness
®-2-Methyl-3-p-tolyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the sulfone group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
256221-14-4 |
|---|---|
分子式 |
C15H15NO2S |
分子量 |
273.4 g/mol |
IUPAC 名称 |
(3R)-2-methyl-3-(4-methylphenyl)-3H-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C15H15NO2S/c1-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)19(17,18)16(15)2/h3-10,15H,1-2H3/t15-/m1/s1 |
InChI 键 |
STYDDXVVFOELNK-OAHLLOKOSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3S(=O)(=O)N2C |
规范 SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3S(=O)(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


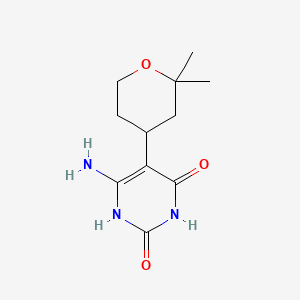
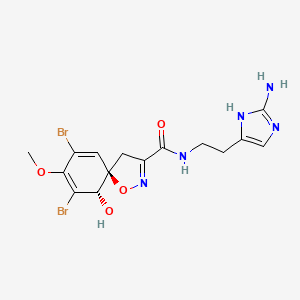
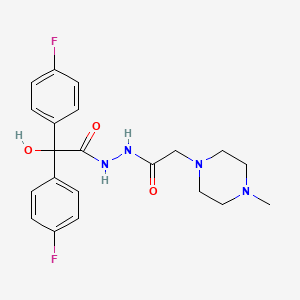
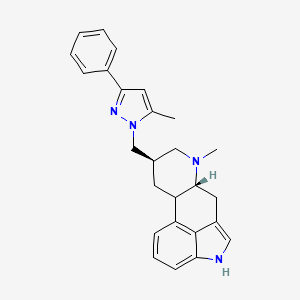
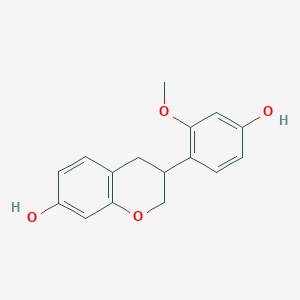
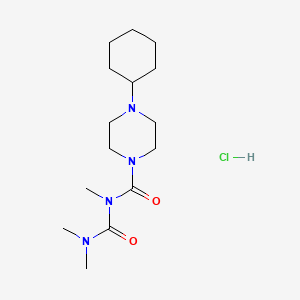
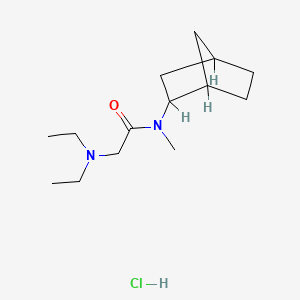
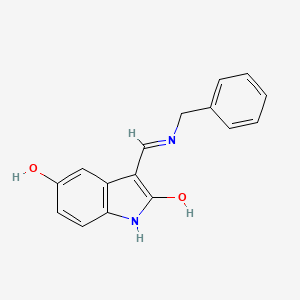



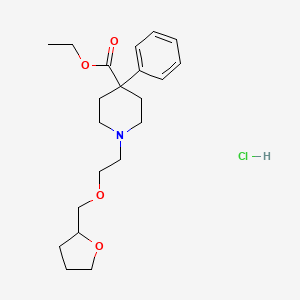
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
